N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Description
N-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic small molecule featuring a 1,3-thiazole ring substituted with a methyl group at position 2 and linked to a phenylacetamide moiety. The compound’s structure combines a heterocyclic thiazole core with an acetamide group, making it a candidate for diverse pharmacological applications, including enzyme inhibition and receptor modulation. Its molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 232.30 g/mol.
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8(15)13-11-5-3-10(4-6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEXZWFJUVMEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Bromine, chlorine, acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exhibits notable antimicrobial properties. The thiazole moiety is known to interfere with bacterial lipid biosynthesis, making it effective against a range of pathogens. Studies have shown that compounds containing thiazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells. The structural characteristics of thiazole derivatives allow them to interact with various biological targets implicated in cancer progression. For instance, certain thiazole-based compounds have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating significant anti-proliferative activity .
Synthesis and Biological Evaluation
A study focused on synthesizing various thiazole derivatives, including this compound, evaluated their biological activities against different cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer efficacy while maintaining low toxicity levels .
Structure-Activity Relationship (SAR) Analysis
Research has established a SAR for thiazole-containing compounds, highlighting how substituents on the phenyl ring influence biological activity. For instance, introducing electron-withdrawing groups significantly enhanced the anticancer properties of certain derivatives .
Comparative Data Table
| Property | This compound | Other Thiazole Derivatives |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies by structure |
| IC50 (Cancer Cell Lines) | 23.30 ± 0.35 mM (A549) | Ranges widely |
| Mechanism of Action | Inhibits lipid biosynthesis | Varies by compound |
| Toxicity Profile | Low toxicity observed | Depends on specific derivative |
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Activities
Table 1: Key Structural Analogues and Their Properties
Key Differences in Pharmacological Targets
- Mirabegron : Targets beta-3 adrenergic receptors due to its extended ethylphenylethylamine chain, enabling smooth muscle relaxation in the bladder .
- Compound 6a : Inhibits both COX-1 and COX-2 enzymes via hydrophobic interactions with 15-LOX, attributed to its hydroxy-methoxyphenyl group .
- This compound: Lacks the extended side chains of Mirabegron, suggesting divergent targets.
Physicochemical and Structural Insights
- Lipophilicity: The methyl group on the thiazole in the target compound enhances lipophilicity compared to polar derivatives like compound 6a (logP ~1.8 vs.
- Crystallography : Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted conformations (61.8° dihedral angle between phenyl and thiazole), influencing packing and solubility .
- Molecular Weight : The target compound’s lower molecular weight (232.30 g/mol) vs. Mirabegron (396.51 g/mol) may confer advantages in bioavailability and synthetic scalability .
Biological Activity
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a thiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 224.29 g/mol. The presence of the thiazole moiety contributes significantly to its pharmacological properties.
Research indicates that compounds containing thiazole rings often exhibit enzyme inhibition and receptor modulation capabilities. This compound may act by binding to specific molecular targets, thereby inhibiting enzyme activity or modulating receptor functions. Such interactions can lead to therapeutic effects in various disease models.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. For instance:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 12.5 | |
| 2-(4-benzylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide | Antifungal | 15.0 |
These findings suggest that the compound exhibits significant activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation:
The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity against specific cancer cell lines.
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's:
This inhibitory activity indicates potential therapeutic applications in cognitive disorders.
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of thiazole derivatives:
- Anticonvulsant Activity : A study demonstrated that thiazole derivatives could exhibit anticonvulsant properties, with some compounds showing effective protection in animal models against seizures .
- Trypanocidal Activity : Certain derivatives have been tested for their efficacy against Trypanosoma brucei, with promising results indicating potential use in treating trypanosomiasis .
Q & A
What methodologies are recommended for structural characterization of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide?
Answer:
Structural elucidation typically employs X-ray crystallography for precise determination of molecular geometry and intermolecular interactions. For example, SHELX software (SHELXL, SHELXS) is widely used for refining crystal structures, particularly for small molecules and high-resolution macromolecular data . Complementary techniques include:
- NMR spectroscopy : To confirm proton and carbon environments, especially for distinguishing thiazole ring protons and acetamide groups.
- IR spectroscopy : For identifying functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹).
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
These methods are critical for resolving ambiguities in regiochemistry or stereochemistry, as seen in related thiazole-acetamide derivatives .
How can researchers design experiments to evaluate the pharmacological activity of this compound?
Answer:
A tiered approach is recommended:
- In vitro assays : Screen for target-specific activity (e.g., β3 adrenoceptor agonism, using cell lines expressing human receptors, as demonstrated for structurally similar thiazole-acetamide compounds) .
- Enzyme inhibition studies : Assess interactions with enzymes like cyclooxygenase (COX) or kinases, given the anti-inflammatory and anticancer potential of thiazole derivatives .
- In vivo models : Use rodent models of pain or inflammation to evaluate analgesic/anti-hypernociceptive effects, comparing results to reference drugs like paracetamol .
- Dose-response and toxicity profiling : Establish therapeutic indices using cytotoxicity assays (e.g., MTT on human cell lines).
What challenges arise in synthesizing thiazole-containing acetamide derivatives, and how can they be mitigated?
Answer:
Key challenges include:
- Thiazole ring instability : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperatures) to prevent ring-opening or side reactions.
- Regioselectivity : Use directing groups (e.g., acetyl) to ensure proper substitution on the phenyl ring, as seen in N-[4-(2-bromoacetyl)phenyl]acetamide synthesis .
- Purification : Employ column chromatography or recrystallization to isolate pure products, particularly when dealing with polar byproducts.
Refer to protocols for similar compounds, such as 2-(2-carbamimidamido-4-oxo-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide, which highlight the use of protecting groups for sensitive functionalities .
How can computational methods aid in understanding the structure-activity relationships (SAR) of this compound?
Answer:
- Molecular docking : Predict binding modes to targets like β3 adrenoceptors or kinases using software such as AutoDock or Schrödinger. For example, Mirabegron (a thiazole-acetamide β3 agonist) was optimized using docking studies to enhance BBB permeability .
- QSAR modeling : Correlate substituent effects (e.g., methyl on thiazole) with biological activity using descriptors like logP, polar surface area, and H-bonding capacity.
- MD simulations : Assess conformational stability in aqueous or membrane environments to guide analog design .
What strategies resolve contradictions in biological activity data across studies?
Answer:
- Standardize assays : Ensure consistent cell lines, animal models, and endpoints (e.g., pain thresholds in inflammatory models) .
- Control for stereochemistry : Verify enantiomeric purity, as slight structural variations (e.g., R vs. S configurations) can drastically alter activity .
- Meta-analysis : Compare data across studies using statistical tools to identify confounding variables (e.g., dosing regimens, solvent effects).
For example, discrepancies in analgesic efficacy of N-phenylacetamide derivatives were resolved by correlating sulfonamide substituents with receptor affinity .
How is X-ray crystallography applied to determine the crystal structure of this compound?
Answer:
- Data collection : Use synchrotron radiation or high-resolution diffractometers (e.g., Bruker D8) to collect intensity data.
- Structure solution : Employ direct methods (SHELXS) or charge-flipping (SHELXD) for phase determination .
- Refinement : Iteratively adjust atomic positions and thermal parameters using SHELXL, incorporating restraints for disordered regions .
- Validation : Check using R-factors, electron density maps, and tools like PLATON to ensure structural accuracy. This approach was critical in resolving the conformation of similar acetamide-thiazole hybrids .
What are best practices for optimizing synthesis yield and purity?
Answer:
- Catalyst selection : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) to improve efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in multi-step syntheses .
- Temperature control : Gradual heating (e.g., reflux at 80–100°C) minimizes decomposition of heat-sensitive intermediates like bromoacetyl derivatives .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
